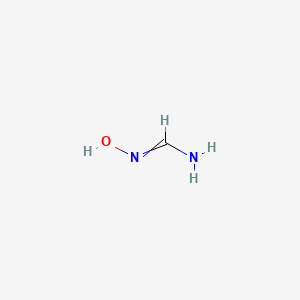
2,3-庚二酮
描述
2,3-Heptanedione is an alpha-diketone . It is a natural product found in Corynebacterium glutamicum . It has a powerful, cheesy, pungent odor with a sweet, oily character and a sweet, buttery taste .
Molecular Structure Analysis
The molecular formula of 2,3-Heptanedione is C7H12O2 . The IUPAC name is heptane-2,3-dione . The InChI is InChI=1S/C7H12O2/c1-3-4-5-7 (9)6 (2)8/h3-5H2,1-2H3 . The Canonical SMILES is CCCCC (=O)C (=O)C .
科学研究应用
Food Industry
2,3-Heptanedione is used as a flavor additive in the food industry due to its buttery and cheesy taste . It imparts a unique flavor to various food products and is generally recognized as safe for ingestion .
Fragrance Industry
In the fragrance industry, 2,3-Heptanedione is used to add a sweet, oily character to various products . Its powerful, cheesy, pungent odor is utilized in the formulation of different fragrances.
Pharmaceutical Industry
2,3-Heptanedione has potential applications in the pharmaceutical industry. For instance, it has been used in the development of an ion-associate phase (IAP) microextraction/back-microextraction system for the enrichment, separation, and detection of trace amounts of lithium from environmental water samples .
Chemical Synthesis
2,3-Heptanedione is used as a building block in fine chemical synthesis. It is involved in the selective asymmetric reduction of prochiral 1,2-diketones to the corresponding hydroxy ketones .
Environmental Science
In environmental science, 2,3-Heptanedione has been used in the preconcentration and determination of lithium in environmental water using organic ion-associate phase extraction/back-microextraction .
Analytical Chemistry
2,3-Heptanedione is used in analytical chemistry for the determination of various compounds. For example, it has been used in the determination of 2,3-butanedione, 2,3-pentanedione, and acetoin in electronic cigarette formulations and aerosols .
Biochemistry
In biochemistry, 2,3-Heptanedione is used in the study of various biological processes. For example, it has been used in the study of the effects of e-cigarette flavoring chemicals on human macrophages and bronchial epithelial cells .
安全和危害
作用机制
Target of Action
It is known that 2,3-heptanedione belongs to the class of organic compounds known as alpha-diketones . These compounds contain two ketone groups on two adjacent carbon atoms .
Mode of Action
2,3-Heptanedione, being an alpha-diketone, has the potential to undergo intramolecular aldol reactions . In these reactions, the enolate donor and the electrophilic acceptor of an aldol reaction are contained in the same molecule . This leads to faster reaction rates for intramolecular condensations, making intermolecular condensations less favorable .
Biochemical Pathways
The intramolecular aldol reactions that 2,3-heptanedione can undergo are a key part of many biochemical pathways .
Pharmacokinetics
The molecular weight of 2,3-heptanedione is 12817 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
In a study on the effects of e-cigarette flavoring chemicals on human macrophages and bronchial epithelial cells, it was found that 2,3-Heptanedione elicited high amounts of reactive oxygen species (ROS) from both cell lines . This suggests that 2,3-Heptanedione may have a pro-oxidant effect at the cellular level .
Action Environment
The action, efficacy, and stability of 2,3-Heptanedione can be influenced by various environmental factors. For instance, the German legislation restricts the usage of potentially harmful substances in tobacco-related products, which includes 2,3-Heptanedione . This suggests that regulatory environments can have a significant impact on the use and action of 2,3-Heptanedione.
属性
IUPAC Name |
heptane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-7(9)6(2)8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPGAMCQJNLTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059128 | |
| Record name | 2,3-Heptanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
yellowish liquid | |
| Record name | 2,3-Heptanedione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/437/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
64.00 °C. @ 18.00 mm Hg | |
| Record name | 2,3-Heptanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031476 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, slightly soluble in water; soluble in alcohol | |
| Record name | 2,3-Heptanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031476 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,3-Heptanedione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/437/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.917-0.923 | |
| Record name | 2,3-Heptanedione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/437/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2,3-Heptanedione | |
CAS RN |
96-04-8 | |
| Record name | 2,3-Heptanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Heptanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-HEPTANEDIONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Heptanedione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Heptanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptane-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-HEPTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK55DDE86P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3-Heptanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031476 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary occupational settings where exposure to 2,3-Heptanedione might occur?
A1: 2,3-Heptanedione is a volatile compound found in artificial buttermilk flavorings. Workers in food and flavoring industries, particularly those involved in bakery mix production and other food processing facilities utilizing these flavorings, face potential exposure. [, ]
Q2: Is 2,3-Heptanedione considered a safe substitute for diacetyl in flavorings?
A2: Although marketed as a safer alternative to diacetyl, research on 2,3-Heptanedione and other α-diketones is limited. These compounds share the same functional group as diacetyl and may exhibit similar toxicity mechanisms. Precautionary measures are advised until more is known about their safety profile. [, ]
Q3: How is 2,3-Heptanedione typically measured in workplace air samples?
A3: Various methods have been employed for quantifying 2,3-Heptanedione in workplace air, including evacuated canisters followed by gas chromatography analysis and derivatization with o-phenylenediamine followed by gas chromatography with nitrogen-phosphorus detection (GC-NPD). [, ]
Q4: Can you describe the reaction of 2,3-Heptanedione with o-phenylenediamine in analytical methods?
A4: 2,3-Heptanedione, similar to other vicinal diketones, reacts with o-phenylenediamine to form a stable quinoxaline derivative. This reaction is utilized in analytical methods to improve the detection and quantification of 2,3-Heptanedione using techniques like GC-NPD. []
Q5: Are there any alternative spectrophotometric methods for determining 2,3-Heptanedione?
A5: Yes, a spectrophotometric method utilizing dicyandiamide as a chromogenic reagent under alkaline conditions and catalyzed by 1-naphthol has been developed for the determination of 2,3-Heptanedione. This method offers an alternative to traditional chromatographic techniques. []
Q6: Can 2,3-Heptanedione be generated through biocatalytic processes?
A6: Yes, 2,3-Butanediol dehydrogenase from Bacillus clausii DSM 8716T (BcBDH) can catalyze the reduction of aliphatic diketones, including 2,3-Heptanedione, to their corresponding α-hydroxy ketones. This enzymatic approach presents a potential route for the biosynthesis of specific isomers. []
Q7: Has 2,3-Heptanedione been identified in natural sources?
A7: Yes, 2,3-Heptanedione has been detected as a volatile component in wild fruits of Solanum lycopersicum (tomato) collected from the Palani Hill Ranges of the Western Ghats. []
Q8: Can you provide information on the gas chromatography-mass spectrometry (GC-MS) analysis of 2,3-Heptanedione?
A8: 2,3-Heptanedione can be analyzed using GC-MS techniques. It has been identified as a component of strawberry cultivars, specifically ‘Jingyu', using headspace solid-phase microextraction coupled with GC-MS (HS-SPME-GC-MS). []
Q9: What is the reactivity of NH4+ with 2,3-Heptanedione?
A9: Studies investigating NH4+ as a potential reagent ion for SIFT-MS analysis have explored its reactivity with various organic molecules, including 2,3-Heptanedione. The reaction rate is influenced by the carrier gas (He or N2) and results in the formation of adduct ions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide](/img/structure/B1203008.png)





![3-Hydroxy-4-[(4-sulphonaphthyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B1203021.png)

